molecular formula C11H14Si B098534 Methylphenyldivinylsilane CAS No. 17983-32-3

Methylphenyldivinylsilane

Cat. No.: B098534
CAS No.: 17983-32-3
M. Wt: 174.31 g/mol
InChI Key: AMGAACTXBLZKQR-UHFFFAOYSA-N
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Description

Organosilicon compounds with vinyl groups are valued for their reactivity in hydrosilylation, crosslinking, and polymer synthesis. The presence of multiple vinyl groups may enhance its utility in creating thermally stable, cross-linked silicones or functionalized surfaces .

Properties

CAS No.

17983-32-3

Molecular Formula

C11H14Si

Molecular Weight

174.31 g/mol

IUPAC Name

bis(ethenyl)-methyl-phenylsilane

InChI

InChI=1S/C11H14Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4-10H,1-2H2,3H3

InChI Key

AMGAACTXBLZKQR-UHFFFAOYSA-N

SMILES

C[Si](C=C)(C=C)C1=CC=CC=C1

Canonical SMILES

C[Si](C=C)(C=C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methylphenyldivinylsilane with structurally analogous silanes, focusing on molecular properties, applications, and hazards:

Compound Molecular Formula Molecular Weight CAS Number Substituents Key Applications Hazards
This compound C₁₁H₁₄Si (hypo.) 174.31 N/A Phenyl, methyl, two vinyl Polymer crosslinking, silicone modifiers Flammability (vinyl groups)
Phenyldimethylvinylsilane C₁₀H₁₄Si 162.30 1125-26-4 Phenyl, dimethyl, vinyl Silicone intermediates, coatings Skin/eye irritant (PPE required)
Chlorodimethylvinylsilane C₄H₉ClSi 120.65 1719-58-0 Chloro, dimethyl, vinyl Surface functionalization, coupling agent Corrosive (HCl release upon hydrolysis)
Methylphenyldichlorosilane C₇H₈Cl₂Si 203.13 Not specified Phenyl, methyl, two chloro Silicone precursor Toxic, corrosive
Phenylsilane C₆H₈Si 108.21 694-53-1 Phenyl, three hydrogen Reducing agent, CVD precursors Flammable, irritant

Reactivity and Functional Groups

  • Vinyl Groups : this compound’s two vinyl substituents likely increase its reactivity in radical-initiated polymerizations compared to Phenyldimethylvinylsilane (single vinyl group) . This could enable denser crosslinking in silicone networks.
  • Chlorine vs. Vinyl : Chlorodimethylvinylsilane’s chlorine substituent allows nucleophilic substitution, making it a versatile coupling agent. In contrast, this compound’s lack of halogens may reduce corrosivity but limit its utility in certain functionalization reactions .

Research Findings and Trends

  • Hydrosilylation Efficiency : Studies on Phenyldimethylvinylsilane show that vinyl groups react efficiently with Si-H bonds under platinum catalysis, a reaction likely applicable to this compound for tailored polymer architectures .
  • Environmental Impact : Chlorinated silanes like Chlorodimethylvinylsilane face regulatory scrutiny due to HCl emissions; this compound’s halogen-free structure could align with green chemistry trends .
  • Thermal Stability : Phenyl-substituted silanes generally exhibit higher thermal stability than alkyl analogs, suggesting this compound’s suitability for high-temperature applications .

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